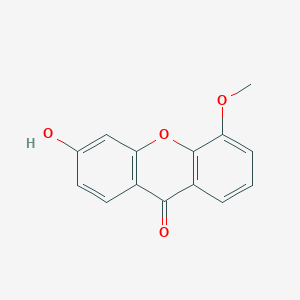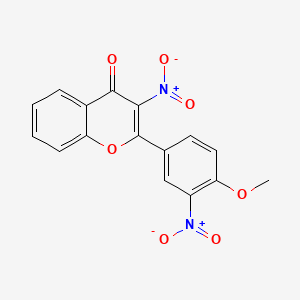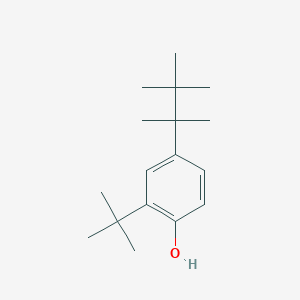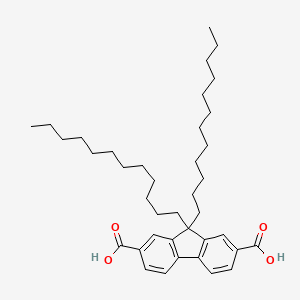![molecular formula C20H21N3O3 B14247004 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the beta-carboline core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline skeleton.
Phenoxyacetamide formation: The final step involves the reaction of the methoxylated beta-carboline with 2-chloroacetamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and high-throughput screening can streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to receptors: It may interact with specific receptors on the cell surface, modulating their activity.
Inhibiting enzymes: The compound could inhibit certain enzymes, affecting metabolic pathways.
Modulating signaling pathways: It may influence various signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- 1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole
Uniqueness
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxyacetamide groups, in particular, contribute to its versatility in chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-10-12(6-7-16(17)26-11-18(21)24)19-20-14(8-9-22-19)13-4-2-3-5-15(13)23-20/h2-7,10,19,22-23H,8-9,11H2,1H3,(H2,21,24) |
Clave InChI |
IHIBEVCEOJFSGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)





![4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-](/img/structure/B14246966.png)
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)


